molecular formula C14H17N3O4 B11405256 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

Cat. No.: B11405256
M. Wt: 291.30 g/mol
InChI Key: UNYNWZFLAMFOPF-UHFFFAOYSA-N
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Description

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the 3,4-dimethoxyphenyl group in the structure adds to its chemical uniqueness and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide typically involves the formation of the oxadiazole ring followed by the introduction of the 3,4-dimethoxyphenyl group. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the oxadiazole ring and the 3,4-dimethoxyphenyl group allows it to interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications .

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

InChI

InChI=1S/C14H17N3O4/c1-15-12(18)6-7-13-16-14(17-21-13)9-4-5-10(19-2)11(8-9)20-3/h4-5,8H,6-7H2,1-3H3,(H,15,18)

InChI Key

UNYNWZFLAMFOPF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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